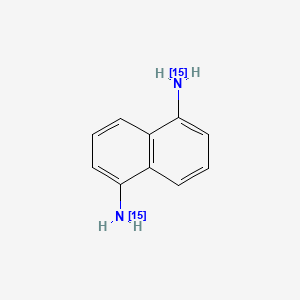

Naphthalene-1,5-diamine-15N2

Description

BenchChem offers high-quality Naphthalene-1,5-diamine-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1,5-diamine-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

naphthalene-1,5-di(15N2)amine |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1 |

InChI Key |

KQSABULTKYLFEV-ALQHTKJJSA-N |

Isomeric SMILES |

C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2] |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Naphthalene-1,5-diamine-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Naphthalene-1,5-diamine-15N2, an isotopically labeled compound valuable for a range of research applications. The incorporation of two ¹⁵N isotopes serves as a powerful tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses.[1] This document details synthetic methodologies, comprehensive characterization techniques, and key physicochemical properties.

Introduction

Naphthalene-1,5-diamine-15N2 is the ¹⁵N isotopically labeled form of Naphthalene-1,5-diamine (1,5-DAN).[1] The parent compound is a highly symmetrical aromatic diamine with a rigid, planar naphthalene (B1677914) core that serves as a versatile building block in the synthesis of dyes, high-performance polyurethane elastomers, and targeted therapeutics.[2][3] The introduction of stable heavy isotopes like ¹⁵N allows the molecule to be used as a tracer for quantifying the synthesis and breakdown of biomolecules and for metabolic flux analysis.[1] The dual ¹⁵N enrichment, in particular, transforms it into a highly specific and sensitive probe for investigating reaction mechanisms and molecular interactions where the behavior of both nitrogen atoms is critical.

Synthesis Methodologies

The primary route for synthesizing Naphthalene-1,5-diamine-15N2 involves the reduction of an isotopically labeled precursor, 1,5-dinitro-[¹⁵N₂]-naphthalene. The key is the efficient and specific incorporation of the ¹⁵N isotopes into the naphthalene core at the 1 and 5 positions.

Retrosynthetic Analysis: The synthesis plan begins with a retrosynthetic disconnection of the C-N bonds in the target molecule, leading back to 1,5-dinitronaphthalene (B40199) and a ¹⁵N source. The most common industrial synthesis of the unlabeled compound involves the nitration of naphthalene followed by the reduction of the resulting 1,5-dinitronaphthalene.[3][4] For the labeled compound, ¹⁵N-enriched nitro precursors are required.[2]

Two main reduction methods are effective for the transformation of 1,5-dinitro-[¹⁵N₂]-naphthalene to the desired diamine.

-

Catalytic Hydrogenation: This is a primary route involving the catalytic hydrogenation of 1,5-dinitronaphthalene using a catalyst such as palladium on carbon (Pd/C).[2] This method is noted for its high regioselectivity.[2]

-

Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. A system of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon is effective for reducing dinitroarenes and can offer milder reaction conditions.

A novel, one-step amination method has also been developed that uses naphthalene, ammonia (B1221849), hydrogen peroxide, and a transition metal catalyst.[2] For isotopic labeling, this process would require the substitution of natural ammonia with ¹⁵N-enriched ammonia.[2]

Below is a workflow diagram illustrating the primary synthesis route.

Physicochemical and Spectroscopic Properties

The successful synthesis of Naphthalene-1,5-diamine-15N2 is confirmed through a suite of analytical techniques. The key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀¹⁵N₂ | [5] |

| Molecular Weight | 160.19 g/mol | [2][5] |

| Appearance | Colorless to light-purple solid that may darken in air due to oxidation. | [3][6] |

| Solubility | Limited in water (0.38 g/L); soluble in ethanol (B145695), acetone, and DMF. | [2] |

| Melting Point (unlabeled) | 185–187 °C | [3][4] |

| Thermal Stability | Decomposes near 189°C. | [2] |

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the isotopically labeled compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the successful incorporation of the two ¹⁵N atoms and for determining isotopic purity.[5]

-

Expected Mass: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) of approximately 161.0858.[5]

-

Tandem MS (MS/MS): In MS/MS experiments, the precursor ion is selected and subjected to collision-induced dissociation (CID).[5] The resulting fragmentation pattern provides a structural fingerprint. By observing which fragments retain the ¹⁵N atoms (i.e., show a mass shift), the fragmentation pathways can be traced.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and electronic environment.[5] The incorporation of ¹⁵N is particularly advantageous for measuring heteronuclear coupling constants.[5]

-

¹H NMR: The proton spectrum is characterized by signals in the aromatic region. Due to the molecule's C2h symmetry, three chemically non-equivalent protons are expected on the naphthalene ring system.[5]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the naphthalene core. The carbons directly bonded to the nitrogen atoms (C-1, C-5) are expected to be significantly shielded.[5]

-

¹⁵N NMR: Direct detection of the ¹⁵N nuclei provides unambiguous information about the nitrogen environment and successful labeling.[5] The ¹⁵N labels can introduce distinct scalar coupling constants (2HJNN) that are observable in ¹⁵N{¹H} NMR spectra.[2]

Infrared (IR) Spectroscopy

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions and confirming functional groups.[5]

-

N-H Stretching: For primary aromatic amines, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹.[5]

-

Aromatic C=C Stretching: These vibrations are expected in the 1500–1600 cm⁻¹ region.[2]

| Spectroscopic Data (Expected) | Characteristic Signals | Reference |

| High-Resolution MS | [M+H]⁺ ion peak at m/z 161.0858 | [5] |

| ¹H NMR | Signals in the aromatic region, reflecting the C2h symmetry of the naphthalene core. | [5] |

| ¹³C NMR | Shielded signals for carbons C-1 and C-5, which are directly bonded to the nitrogen atoms. | [5] |

| ¹⁵N NMR | Direct signal confirming the presence and chemical environment of the ¹⁵N isotopes. | [5] |

| IR Spectroscopy | N-H stretching vibrations in the 3300-3500 cm⁻¹ range; Aromatic C=C stretches at 1500-1600 cm⁻¹. | [2][5] |

Applications in Research and Development

The unique properties of Naphthalene-1,5-diamine-15N2 make it a valuable tool for the scientific community.

-

Internal Standard: It can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, providing a precise reference for the quantification of the unlabeled analogue.[1]

-

Tracer Studies: The ¹⁵N label allows the compound to be used as a tracer to follow the flow of nitrogen through metabolic networks and to study the pharmacokinetics and metabolic profiles of related drug molecules.[1]

-

Mechanistic Studies: The isotopic labels are crucial for tracing fragmentation pathways in mass spectrometry and for investigating reaction mechanisms where the nitrogen atoms play a key role.[5]

-

Drug Development: As a labeled building block, it aids in the synthesis of targeted therapeutics, where its rigid structure can enhance binding affinity in enzyme inhibitor designs.[2]

The relationship between isotopic labeling and its utility in various analytical methods is depicted below.

Experimental Protocols

Synthesis: Reduction of 1,5-Dinitro-[¹⁵N₂]-naphthalene via Catalytic Hydrogenation

Warning: This procedure should only be carried out by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 1,5-dinitro-[¹⁵N₂]-naphthalene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Add 5-10% (by weight) of palladium on carbon (10% Pd/C) catalyst to the mixture.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature (25-50°C).[2] Monitor the reaction progress by observing hydrogen uptake or by using techniques like TLC or HPLC.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude Naphthalene-1,5-diamine-15N2.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product with high purity.

Characterization: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-300).

-

Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify that its measured accurate mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass for C₁₀H₁₁¹⁵N₂⁺ (161.0858). Analyze the isotopic pattern to confirm the enrichment level.

-

MS/MS (Optional): Perform a tandem mass spectrometry experiment by selecting the precursor ion at m/z 161.1 and subjecting it to CID. Analyze the resulting fragment ions to confirm the structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naphthalene-1,5-diamine-15N2 () for sale [vulcanchem.com]

- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 4. 1,5-Naphthalenediamine | 2243-62-1 [chemicalbook.com]

- 5. Naphthalene-1,5-diamine-15N2 | Benchchem [benchchem.com]

- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of ¹⁵N Labeled Naphthalene Diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ¹⁵N labeled naphthalene (B1677914) diamine. The incorporation of the stable isotope ¹⁵N offers a powerful tool for detailed structural elucidation and mechanistic studies, enabling researchers to overcome challenges associated with the low natural abundance and quadrupolar nature of the ¹⁴N nucleus. This document outlines the synthesis of ¹⁵N labeled naphthalene diamine, detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents key quantitative data in structured tables for comparative analysis.

Synthesis of ¹⁵N Labeled Naphthalene Diamine

The synthesis of ¹⁵N labeled naphthalene diamine can be achieved through various routes. A common strategy involves the reduction of dinitronaphthalene, which can be prepared from naphthalene. For targeted isotopic labeling, ¹⁵N-containing reagents are introduced at a suitable step.

A general synthetic pathway for 1,5-naphthalenediamine (B122787) involves the nitration of naphthalene to yield 1,5-dinitronaphthalene, followed by reduction. To incorporate ¹⁵N, a ¹⁵N-labeled nitrating agent or a subsequent amination step with a ¹⁵N source could be employed.

A specific protocol for the synthesis of ¹⁵N₂-1,8-diaminonaphthalene has been reported and is detailed below. This method can be adapted for other isomers with appropriate starting materials.

Experimental Protocol: Synthesis of ¹⁵N₂-1,8-diaminonaphthalene

This protocol is adapted from a published procedure for the synthesis of a derivative and can be considered a foundational method.

Materials:

-

¹⁵NH₄Cl (as the source of ¹⁵N)

-

Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

-

Appropriate solvents (e.g., ethanol, ethyl acetate)

-

Base (e.g., NaOH or NaHCO₃)

Procedure:

-

Preparation of ¹⁵N-Ammonia: In a controlled reaction vessel, ¹⁵NH₄Cl is treated with a strong base (e.g., NaOH) to generate ¹⁵NH₃ gas, which can be trapped in a suitable solvent or used directly.

-

Reduction and Amination: A solution of 1,8-dinitronaphthalene in a suitable solvent (e.g., ethanol) is treated with a reducing agent in the presence of the ¹⁵N-ammonia source. Alternatively, the dinitronaphthalene can be reduced to the diamine using a standard procedure, followed by an exchange reaction, although this is often less efficient. A more direct approach involves the reduction of the nitro groups to amines using a method that incorporates the ¹⁵N isotope.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure ¹⁵N₂-1,8-diaminonaphthalene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of ¹⁵N labeled compounds. Both ¹H and ¹⁵N NMR provide valuable information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of naphthalene diamine shows characteristic signals for the aromatic protons. The coupling of these protons to the ¹⁵N nucleus can provide additional structural information.

¹⁵N NMR Spectroscopy: Direct detection of the ¹⁵N nucleus provides unambiguous information about the nitrogen environment. The chemical shift of the ¹⁵N signal is sensitive to hybridization, substitution, and electronic effects.

Sample Preparation:

-

Dissolve 5-10 mg of the ¹⁵N labeled naphthalene diamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the aromatic region (e.g., 0-10 ppm).

-

¹⁵N NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument equipped with a broadband probe.

-

Parameters:

-

Pulse sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and provide quantitative data.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 5-10 seconds (can be longer for quaternary nitrogens).

-

Spectral width: A wide spectral width is recommended initially (e.g., -400 to 400 ppm).

-

Reference: External standard such as liquid ammonia (B1221849) (0 ppm) or nitromethane (B149229) (380.2 ppm).

-

The following tables summarize key NMR data for naphthalene diamine and a ¹⁵N labeled derivative.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | H2/H7 | H3/H6 | H4/H5 | NH₂ |

| 1,5-Naphthalenediamine (unlabeled) | CDCl₃ | ~7.25 (d) | ~6.85 (d) | ~7.25 (t) | ~3.9 (br s) |

| 1,8-Diaminonaphthalene (unlabeled) | CDCl₃ | ~7.18 (t) | ~6.65 (d) | - | ~4.7 (br s) |

| ¹⁵N₂-1,8-Diaminonaphthalene | CDCl₃ | 7.15-7.22 (m) | 6.60 (d) | 7.15-7.22 (m) | 4.62 (br s) |

Table 2: ¹⁵N NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | ¹⁵N Chemical Shift (ppm, referenced to NH₃) |

| ¹⁵N₂-1,8-bis(dimethylamino)naphthalene | - | 31.2 and 37.8 |

| Expected for ¹⁵N₂-Naphthalenediamine | - | ~40-80 |

*Note: The ¹⁵N chemical shift for the primary ¹⁵N₂-naphthalenediamine is an estimate based on typical values for aromatic amines. The provided data for ¹⁵N₂-1,8-bis(dimethylamino)naphthalene serves as a reference for a closely related labeled compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Isotopic labeling with ¹⁵N leads to a predictable shift in the vibrational frequencies of the N-H bonds, providing a clear spectroscopic marker.

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the ¹⁵N labeled naphthalene diamine with ~100 mg of dry KBr powder in an agate mortar.

-

Place the mixture in a pellet-forming die and apply pressure to form a transparent pellet.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background.

-

The substitution of ¹⁴N with ¹⁵N primarily affects the vibrational modes involving the nitrogen atom. The most significant shifts are expected for the N-H stretching and bending vibrations. Based on the reduced mass effect, the frequency of these vibrations is expected to decrease upon ¹⁵N labeling.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Naphthalenediamine

| Vibrational Mode | Unlabeled (¹⁴N) Wavenumber (cm⁻¹) | Expected ¹⁵N Labeled Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450-3380 | Lower (shift of ~10-15 cm⁻¹) |

| N-H Symmetric Stretch | ~3380-3300 | Lower (shift of ~10-15 cm⁻¹) |

| N-H Scissoring (Bending) | ~1650-1580 | Lower (shift of ~5-10 cm⁻¹) |

| C-N Stretch | ~1340-1250 | Minor shift |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. ¹⁵N labeling results in a predictable increase in the molecular weight, which is readily detected by MS.

Sample Preparation:

-

Dissolve a small amount of the ¹⁵N labeled naphthalene diamine in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused into the mass spectrometer or injected into a liquid chromatography (LC) system coupled to the MS.

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Parameters:

-

Ionization mode: Positive ESI.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow and temperature: Optimized for the specific instrument and solvent.

-

Mass range: Scan a range appropriate to observe the molecular ion (e.g., m/z 100-300).

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

-

The molecular weight of unlabeled naphthalene diamine (C₁₀H₁₀N₂) is approximately 158.20 g/mol . Upon labeling with two ¹⁵N atoms, the molecular weight will increase by two mass units.

Table 4: Expected m/z Values for Molecular Ions in Mass Spectrometry

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| Naphthalene diamine (unlabeled) | C₁₀H₁₀¹⁴N₂ | 159.09 |

| ¹⁵N₂-Naphthalene diamine | C₁₀H₁₀¹⁵N₂ | 161.09 |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of ¹⁵N labeled naphthalene diamine.

Physicochemical properties of isotopically labeled Naphthalene-1,5-diamine

An In-depth Technical Guide on the Physicochemical Properties of Isotopically Labeled Naphthalene-1,5-diamine

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of isotopically labeled compounds is crucial for their effective application in experimental settings. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and applications of isotopically labeled Naphthalene-1,5-diamine.

Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their heavy isotopes.[1][2] This process creates labeled compounds that are chemically identical to their unlabeled counterparts but possess a different mass.[1] This mass difference allows them to be used as tracers in various studies without altering the biological system.[1][3] Common stable isotopes used for labeling include Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[3]

Isotopically labeled Naphthalene-1,5-diamine, such as Naphthalene-1,5-diamine-d₆ and Naphthalene-1,5-diamine-¹⁵N₂, serves as an invaluable tool in drug development and metabolic research.[4][5] It can be used as a tracer to elucidate metabolic pathways or as an internal standard for the precise quantification of the unlabeled drug in biological matrices using techniques like NMR, GC-MS, or LC-MS.[4][5]

Physicochemical Properties

The introduction of stable isotopes results in a negligible change in the physicochemical properties of a compound compared to its unlabeled form. The primary difference is the molecular weight. Therefore, the data presented below for unlabeled Naphthalene-1,5-diamine is a reliable reference for its isotopically labeled analogues.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molar Mass | 158.204 g·mol⁻¹ | [6] |

| Appearance | Colorless to pale purple crystals or lavender powder.[7][8] | [7][8] |

| Melting Point | 185–187 °C (365–369 °F; 458–460 K) | [6][9][10] |

| Boiling Point | Sublimes | [7] |

| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water.[11] In water: 380 mg/L @ 25 °C.[7] | [7][11] |

| Density | 1.4 g/cm³ | [6][12] |

| pKa | 4.44 (conjugate acid) | [7][12] |

| LogP | 0.89 | [7] |

| Flash Point | 226 °C (439 °F; 499 K) | [6] |

| Crystal Structure | Monoclinic | [6] |

Experimental Protocols

The synthesis and analysis of isotopically labeled Naphthalene-1,5-diamine require precise and well-documented protocols to ensure the final product's identity, purity, and isotopic enrichment.

Synthesis of Isotopically Labeled Naphthalene-1,5-diamine

The synthesis of isotopically labeled Naphthalene-1,5-diamine typically follows the same reaction pathways as its unlabeled counterpart, with the key difference being the use of isotopically labeled starting materials or reagents.[13] A common method for synthesizing Naphthalene-1,5-diamine is through the reduction of 1,5-dinitronaphthalene (B40199).[6]

General Protocol for Synthesis via Reduction:

-

Nitration: Naphthalene (B1677914) is first dinitrated to produce a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[6] To introduce a ¹⁵N label, a ¹⁵N-labeled nitrating agent would be used.

-

Isomer Separation: The 1,5-dinitronaphthalene is separated from the 1,8-isomer.

-

Reduction: The purified 1,5-dinitronaphthalene is then reduced to 1,5-diaminonaphthalene.[6] This can be achieved using various reducing agents, such as iron powder or through catalytic hydrogenation.[14] For deuterium labeling on the aromatic ring, a deuterated naphthalene starting material would be used.

-

Purification: The final product is purified, typically by recrystallization or sublimation, to yield high-purity isotopically labeled Naphthalene-1,5-diamine.

Another synthetic route involves the treatment of 1,5-dihydroxynaphthalene (B47172) with ammonium (B1175870) sulfite.[6][15]

Analytical Characterization

The validation of isotopic enrichment and the precise location of the isotopic label are critical for the integrity of experimental results.[16] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary analytical methods for this purpose.[16][17]

Mass Spectrometry (MS) for Isotopic Enrichment Analysis:

Mass spectrometry is a powerful technique for determining the degree of isotopic labeling by measuring the mass-to-charge ratio of the compound.[2]

-

Sample Preparation: A solution of the isotopically labeled Naphthalene-1,5-diamine is prepared in a suitable solvent.

-

Chromatographic Separation (Optional but recommended): The sample is introduced into a gas chromatograph (GC) or liquid chromatograph (LC) to separate it from any impurities.[18][19]

-

Ionization: The separated compound is ionized using an appropriate technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Mass Analysis: The ions are passed through a mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show a peak for the unlabeled compound and a peak for the isotopically labeled compound at a higher mass. The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Analysis:

NMR spectroscopy is used to determine the exact position of the isotopic label within the molecule.[2][16]

-

Sample Preparation: A solution of the isotopically labeled Naphthalene-1,5-diamine is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For compounds labeled with other nuclei like ¹⁵N or D, specific NMR experiments can be performed.

-

Spectral Analysis:

-

In a ¹³C-labeled compound, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.

-

In a deuterium-labeled compound, the ¹H NMR spectrum will show the absence of signals at the positions where hydrogen has been replaced by deuterium.

-

The coupling patterns in the spectra can also provide information about the location of the labels.

-

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of isotopically labeled Naphthalene-1,5-diamine.

Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of isotopically labeled Naphthalene-1,5-diamine.

Application of Isotopic Labeling

Caption: Relationship between isotopic labeling and its primary research applications.

References

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 7. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 1,5-Diaminonaphthalene matrix substance for MALDI-MS, = 99.0 HPLC 2243-62-1 [sigmaaldrich.com]

- 10. 1,5-Diaminonaphthalene 1,5-DAN [sigmaaldrich.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. echemi.com [echemi.com]

- 13. Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. agilent.com [agilent.com]

- 19. peakscientific.com [peakscientific.com]

- 20. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

A Technical Guide to the Quantum Chemical Calculations of Naphthalene-1,5-diamine's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to elucidate the electronic structure of Naphthalene-1,5-diamine (1,5-DAN). Understanding the electronic properties of this molecule is crucial due to its role as a precursor to high-performance polyurethanes and its potential in the development of novel photovoltaic materials.[1] This document details the theoretical frameworks, experimental protocols derived from scholarly literature, and a summary of key quantitative data.

Introduction to Naphthalene-1,5-diamine

Naphthalene-1,5-diamine, with the chemical formula C₁₀H₁₀N₂, is an aromatic organic compound consisting of a naphthalene (B1677914) core substituted with two amino groups at the 1 and 5 positions.[1][2] The positions of these electron-donating amino groups significantly influence the electronic distribution within the π-system of the naphthalene core, thereby defining its chemical reactivity, optical properties, and potential for intramolecular charge transfer (ICT).[3][4] Quantum chemical calculations serve as a powerful tool to model these properties, offering insights that are complementary to experimental data and essential for the rational design of new materials.

Computational Methodologies and Protocols

The investigation of the electronic structure of Naphthalene-1,5-diamine and its derivatives predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[3][5][6][7] These methods provide a robust balance between computational cost and accuracy for molecules of this size.

2.1. Theoretical Framework: DFT

Theoretical studies on di-amino naphthalenes are often performed using DFT.[6][7] A common approach involves the B3LYP functional combined with a 6-31(d,p) basis set to analyze the structure and electronic properties.[6][7] For more specific applications, such as exploring the photovoltaic properties of 1,5-DAN based chromophores, the MPW1PW91 functional with a larger 6-311G(d,p) basis set has been utilized.[3][5]

2.2. Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for performing quantum chemical calculations on 1,5-DAN, as synthesized from the methodologies reported in the literature.

-

Geometry Optimization:

-

The initial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization calculation, which systematically alters the molecular geometry to find the configuration with the lowest electronic energy (the ground state).[8]

-

This calculation is typically performed using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or MPW1PW91/6-311G(d,p)).[5][6][7]

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory.[9]

-

The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[9]

-

The results of this analysis can also be used to simulate the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[10]

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and electrical conductivity.[5] A smaller gap facilitates photo-excitation and intramolecular charge transfer.[5]

-

Global Reactivity Descriptors: Other properties such as Ionization Potential (IP), Electron Affinity (EA), chemical potential (μ), hardness (η), and softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

-

-

Simulation of Spectroscopic Properties:

-

Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis).[3] This allows for the prediction of the maximum absorption wavelengths (λmax) and provides insights into the nature of the electronic transitions.

-

The logical flow of these computational steps is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from quantum chemical calculations on Naphthalene-1,5-diamine and its derivatives as reported in the scientific literature.

Table 1: Calculated Electronic Properties of Diamino-Naphthalene Derivatives

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Naphthalene (for comparison) | B3LYP/6-31(d,p) | -6.213 | -1.392 | 4.821 | [6] |

| 2,5-Diaminonaphthalene* | B3LYP/6-31(d,p) | -5.196 | -1.205 | 3.991 | [6] |

| ND1 Derivative | MPW1PW91/6-311G(d,p) | -6.070 | -2.232 | 3.838 | [5] |

| ND9 Derivative | MPW1PW91/6-311G(d,p) | -5.836 | -2.133 | 3.703 | [5] |

Note: This isomer is included for comparison as data for 1,5-DAN was not explicitly separated in the reference. The presence of amino groups is shown to decrease the energy gap compared to naphthalene.[6] **Note: ND1 and ND9 are derivatives of Naphthalene-1,5-diamine, representing a class of chromophores with an A–D–A (Acceptor-Donor-Acceptor) architecture. The core donor is 1,5-DAN.[3][4][5]

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for 1,5-DAN Derivatives

| Molecule | Experimental λmax (nm) (in Acetonitrile) | Calculated λmax (nm) | Method/Basis Set | Reference |

| ND1 Derivative | 368 | 408.822 | MPW1PW91/6-311G(d,p) | [5] |

| ND4 Derivative | 362 | 397.169 | MPW1PW91/6-311G(d,p) | [5] |

| ND5 Derivative | 368 | 405.353 | MPW1PW91/6-311G(d,p) | [5] |

Note: The calculated values show a good correlation with experimental results, validating the computational approach.[5]

Analysis of Electronic Structure

4.1. Frontier Molecular Orbitals (FMOs)

The analysis of FMOs is crucial for understanding the electronic behavior of 1,5-DAN. In studies of its derivatives, the HOMO is typically localized on the central Naphthalene-1,5-diamine core, which acts as the electron donor.[3][4] The LUMO, conversely, is often distributed towards the acceptor moieties attached to the core.[3][4] This separation of FMOs indicates a strong potential for intramolecular charge transfer (ICT) upon photoexcitation, a desirable characteristic for photovoltaic materials.[3][5] For instance, in the ND1-ND9 series of derivatives, the electronic cloud for the HOMO is predominantly on the naphthalene-1,5-diamine core (ranging from 69.0% to 93.1%), confirming its role as the primary donor unit.[3][4]

4.2. HOMO-LUMO Gap

The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability. The introduction of amino groups into the naphthalene structure significantly reduces the HOMO-LUMO gap compared to the parent naphthalene molecule (from 4.821 eV to ~3.991 eV).[6] This reduction makes the molecule more polarizable and susceptible to electronic excitation at lower energies. In the context of the ND1-ND9 chromophores based on 1,5-DAN, the calculated energy gaps are in the range of 3.703–3.900 eV, which are comparable to standard hole transport materials (HTMs) used in solar cells.[5]

Conclusion

Quantum chemical calculations, primarily using DFT and TD-DFT methods, provide indispensable insights into the electronic structure of Naphthalene-1,5-diamine. The established computational protocols, involving geometry optimization, frequency analysis, and property calculations, reliably predict key electronic and spectroscopic parameters. The data consistently show that the 1,5-DAN core acts as a potent electron donor, characterized by a high-lying HOMO. The relatively low HOMO-LUMO energy gap in its derivatives facilitates intramolecular charge transfer, making this molecular scaffold highly promising for the design of organic electronic materials, particularly for photovoltaic applications. The strong agreement between theoretical calculations and experimental data underscores the predictive power of these computational models for guiding future research and development in materials science and drug discovery.

References

- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and D ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03916E [pubs.rsc.org]

- 4. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Density Functional Theory Calculations for Diaminonaphthalene Molecules group | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 9. Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Retrosynthetic Analysis and Synthesis of ¹⁵N-Labeled Naphthalene Diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the incorporation of ¹⁵N isotopes into naphthalene (B1677914) diamine, a crucial building block in various research and development applications, including as a precursor for high-performance polymers and as a component in pharmacological agents. This guide provides a comprehensive retrosynthetic analysis, a detailed forward synthesis protocol, and methods for the quantification of isotopic incorporation.

Retrosynthetic Analysis

The retrosynthetic analysis for 1,5-diamino[¹⁵N₂]naphthalene identifies the most strategic bond disconnections to trace the synthesis back to simple, commercially available starting materials. The primary strategy focuses on the late-stage introduction of the ¹⁵N isotopes to maximize efficiency and minimize the cost associated with using isotopically labeled reagents.

The key disconnection is the C-N bonds of the diamine, leading back to a dinitronaphthalene precursor. This approach is advantageous as the reduction of nitro groups is a well-established and high-yielding transformation. The nitrogen atoms in the nitro groups can be sourced from a ¹⁵N-labeled reducing agent. This leads to the following retrosynthetic pathway:

This analysis suggests a forward synthesis commencing with the dinitration of naphthalene, followed by the reduction of the resulting 1,5-dinitronaphthalene using a ¹⁵N-labeled reducing agent, such as ¹⁵N-hydrazine hydrate.

Forward Synthesis Pathway

The forward synthesis is a two-step process:

-

Nitration of Naphthalene: Naphthalene is dinitrated to yield 1,5-dinitronaphthalene. This is a standard electrophilic aromatic substitution reaction.

-

Reduction of 1,5-Dinitronaphthalene with ¹⁵N-Hydrazine Hydrate: The nitro groups of 1,5-dinitronaphthalene are reduced to amino groups using ¹⁵N-labeled hydrazine (B178648) hydrate in the presence of a catalyst. This step incorporates the ¹⁵N isotopes into the naphthalene core.

Probing the Molecular Environment: A Technical Guide to ¹⁵N NMR Spectroscopy of Naphthalene-1,5-diamine-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Naphthalene-1,5-diamine-¹⁵N₂, a symmetrically labeled aromatic diamine. The dual ¹⁵N enrichment of this compound offers a unique and powerful tool for detailed investigation into its electronic structure, reaction mechanisms, and molecular interactions. This document outlines typical NMR data, provides a comprehensive experimental protocol, and illustrates key workflows and concepts through diagrams.

Data Presentation

Direct experimental ¹⁵N NMR data for Naphthalene-1,5-diamine-¹⁵N₂ is not widely published. However, based on studies of similar aromatic diamines and general principles of NMR, the following table summarizes the expected NMR characteristics. The dual ¹⁵N labeling is particularly advantageous for sophisticated NMR experiments, such as ¹⁵N-¹⁵N coupling studies, which can provide deep insights into the electronic communication between the two amine groups through the naphthalene (B1677914) scaffold[1].

| Parameter | Expected Characteristics | Significance |

| ¹⁵N Chemical Shift (δ) | A single resonance is expected due to the molecule's C₂h symmetry. The chemical shift will be influenced by the electron density on the nitrogen atoms and the solvent used. For aromatic amines, shifts can vary, but are distinct from other nitrogen-containing functional groups. | Provides direct information about the electronic environment of the nitrogen atoms. Changes in the chemical shift can indicate protonation, hydrogen bonding, or coordination to other species. |

| ¹H-¹⁵N Coupling (J) | Scalar coupling between the amine protons and the ¹⁵N nuclei would be observable in high-resolution spectra. | Confirms the N-H bond and can provide information about the geometry and hybridization of the nitrogen atom. |

| ¹³C-¹⁵N Coupling (J) | Coupling between the ¹⁵N nuclei and the directly bonded (C1, C5) and other nearby carbon atoms in the naphthalene ring can be measured. The carbons directly bonded to nitrogen are significantly shielded[1]. | Provides information about the connectivity of the molecule and the electronic structure of the C-N bond. |

| ¹⁵N-¹⁵N Coupling (J) | The presence of two labeled nuclei allows for the measurement of through-bond or through-space coupling between the two nitrogen atoms, although this may be small. | Offers a direct probe of the electronic communication between the two amino groups across the naphthalene ring system. |

| Relaxation Times (T₁, T₂) | The relaxation times of the ¹⁵N nuclei will be influenced by the molecular size, shape, and dynamics in solution. | Provides insights into the molecular motion and intermolecular interactions. |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹⁵N NMR data for Naphthalene-1,5-diamine-¹⁵N₂. This protocol is based on established techniques for the analysis of aromatic diamines[2].

1. Sample Preparation

-

Solvent Selection: Dissolve an appropriate amount of Naphthalene-1,5-diamine-¹⁵N₂ in a deuterated solvent. Common choices for aromatic compounds include DMSO-d₆, CDCl₃, or acetone-d₆. The choice of solvent can influence the chemical shift due to solvent-solute interactions.

-

Concentration: For ¹⁵N NMR, which has low natural abundance and a lower gyromagnetic ratio, moderately concentrated samples are often required for obtaining a good signal-to-noise ratio in a reasonable time, especially for direct detection methods[2]. A concentration range of 10-50 mg/mL is a typical starting point.

-

Reference Standard: An external reference standard is often used for ¹⁵N NMR. Neat nitromethane (B149229) (CH₃NO₂) at 0.0 ppm is the IUPAC standard[2]. Alternatively, an internal standard can be used if it does not interact with the sample.

-

NMR Tube: Use a high-precision 5 mm or 10 mm NMR tube. For long acquisitions, it is crucial to ensure the sample is free of paramagnetic impurities which can broaden the signals.

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity. A broadband probe tuned to the ¹⁵N frequency (e.g., 40.5 MHz on a 400 MHz spectrometer) is required[2].

-

Pulse Sequence: For direct observation of ¹⁵N, a simple pulse-acquire sequence can be used. To enhance sensitivity, pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed, which transfer polarization from the more sensitive ¹H nuclei to the ¹⁵N nuclei.

-

Decoupling: Use gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements[2]. For routine spectra, proton decoupling is used to simplify the spectrum by collapsing the ¹H-¹⁵N couplings into a single sharp peak.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 500 ppm) should be used initially to ensure all nitrogen signals are captured, as ¹⁵N chemical shifts span a large range.

-

Acquisition Time: A sufficiently long acquisition time (e.g., 1-2 seconds) is needed to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay (d1) of 1-2 times the longest T₁ of the nitrogen nuclei should be used to allow for full relaxation between scans and to obtain accurate signal intensities. The T₁ for ¹⁵N can be long, so this may need to be optimized.

-

Number of Scans: Due to the low sensitivity of ¹⁵N, a large number of scans is typically required, often necessitating overnight acquisitions for dilute samples[2].

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. A line broadening factor of 1-5 Hz is common.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the chosen standard (e.g., nitromethane at 0.0 ppm).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of Naphthalene-1,5-diamine-¹⁵N₂.

Caption: Experimental workflow for ¹⁵N NMR spectroscopy.

Caption: Probing the electronic environment with ¹⁵N NMR.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Naphthalene-1,5-diamine-15N2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Naphthalene-1,5-diamine-15N2, an isotopically labeled compound crucial for a range of quantitative and mechanistic studies. This document outlines key analytical data, detailed experimental protocols, and visual representations of experimental workflows and fragmentation pathways to support researchers in the application of this valuable analytical standard.

Core Concepts in the Mass Spectrometry of Naphthalene-1,5-diamine-15N2

Naphthalene-1,5-diamine-15N2 is the 15N-labeled analogue of Naphthalene-1,5-diamine, a symmetrical aromatic diamine. The incorporation of two 15N isotopes provides a distinct mass shift, making it an ideal internal standard for highly accurate and precise quantitative analysis by isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The known mass difference allows for the precise differentiation and quantification of the analyte from the internal standard.

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are essential for the structural confirmation and elucidation of fragmentation pathways of Naphthalene-1,5-diamine-15N2. By inducing fragmentation and analyzing the resulting product ions, the 15N labels serve as a powerful tool to trace the pathways of nitrogen atoms through the fragmentation cascade.

Quantitative Data Presentation

The following tables summarize the key mass spectrometric data for both unlabeled and 15N2-labeled Naphthalene-1,5-diamine.

Table 1: Molecular and Mass Spectrometric Properties

| Property | Naphthalene-1,5-diamine | Naphthalene-1,5-diamine-15N2 |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀¹⁵N₂ |

| Molecular Weight | 158.20 g/mol | 160.19 g/mol |

| [M+H]⁺ (m/z) | 159.0917 | 161.0858 |

Table 2: Predicted High-Resolution MS/MS Fragmentation of Protonated Naphthalene-1,5-diamine-15N2 ([M+H]⁺)

Based on the fragmentation of unlabeled Naphthalene-1,5-diamine, the following table predicts the major fragment ions for the 15N2-labeled compound. The mass shift of +1 or +2 Da in the fragments indicates the retention of one or both 15N atoms, respectively.

| Precursor Ion (m/z) | Fragment Description | Unlabeled Fragment (m/z) | ¹⁵N₂-Labeled Fragment (m/z) | Mass Shift (Da) |

| 161.0858 | Loss of NH₃ | 142.0702 | 143.0673 | +1 |

| 161.0858 | Loss of HCN | 132.0753 | 133.0724 | +1 |

| 161.0858 | [M+H - NH₃ - HCN]⁺ | 115.0546 | 116.0517 | +1 |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of Naphthalene-1,5-diamine-15N2 using various common ionization and separation techniques.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Standard Preparation:

-

Accurately weigh a small amount of Naphthalene-1,5-diamine-15N2.

-

Dissolve in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane (B109758) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations for calibration curves and spiking experiments.

-

-

For Isotope Dilution Mass Spectrometry (IDMS):

-

To a known amount of the sample containing the unlabeled Naphthalene-1,5-diamine, add a precise volume of the Naphthalene-1,5-diamine-15N2 internal standard solution.

-

Thoroughly vortex or mix the sample to ensure homogeneity.

-

Proceed with the appropriate extraction and cleanup procedures for the specific sample matrix. The presence of the isotopically labeled internal standard will account for any sample loss during these steps.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like Naphthalene-1,5-diamine.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless injection of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 250 °C at 15 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan from m/z 50 to 200 for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) of the molecular ions (m/z 158 for unlabeled, m/z 160 for labeled) and key fragment ions is recommended for enhanced sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the analysis of Naphthalene-1,5-diamine, particularly in complex matrices.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 10% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transition for Naphthalene-1,5-diamine: Precursor ion m/z 159.1 → Product ions (e.g., m/z 142.1, 132.1).

-

MRM Transition for Naphthalene-1,5-diamine-15N2: Precursor ion m/z 161.1 → Product ions (e.g., m/z 143.1, 133.1).

-

-

Optimize collision energies and other source parameters for each compound to achieve maximum sensitivity.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for Naphthalene-1,5-diamine-15N2.

Assessing the Isotopic Purity of Naphthalene-1,5-diamine-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Naphthalene-1,5-diamine-15N2. This isotopically labeled compound is a crucial tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic flux analysis. Accurate determination of its isotopic enrichment is paramount for the validity and precision of experimental results.

Introduction to Isotopic Purity Assessment

The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the heavy isotope at the designated positions. For Naphthalene-1,5-diamine-15N2, this involves quantifying the extent to which the two nitrogen atoms are the 15N isotope instead of the naturally abundant 14N. The primary analytical techniques for this determination are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. These methods provide complementary information on the molecular weight, elemental composition, and the specific location of the isotopic labels.

Analytical Methodologies

The assessment of isotopic purity for Naphthalene-1,5-diamine-15N2 relies on two principal analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Accurate Mass (HRAM) spectrometry is particularly crucial for distinguishing between the 15N-labeled compound and its unlabeled counterpart due to the significant mass difference.

Key MS Techniques:

-

High-Resolution Accurate Mass (HRAM) Spectrometry: Confirms the successful incorporation of the two 15N atoms by providing a highly accurate mass measurement of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Can be used for structural confirmation by fragmenting the molecular ion and analyzing the resulting daughter ions. This helps to ensure that the 15N labels are located at the intended 1- and 5-positions of the naphthalene (B1677914) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For Naphthalene-1,5-diamine-15N2, both 1H and 15N NMR are valuable.

Key NMR Techniques:

-

1H NMR Spectroscopy: While proton NMR does not directly measure the 15N content, the coupling between 15N and adjacent protons (1H-15N coupling) can provide evidence of 15N incorporation.

-

15N NMR Spectroscopy: This is a direct method to observe the 15N nuclei. The chemical shift and the presence of signals in the 15N spectrum confirm the presence of the label. The integration of these signals, relative to a known standard, can be used for quantification.

Quantitative Data Summary

The following tables summarize the expected and typical quantitative data for Naphthalene-1,5-diamine-15N2. Note: As a specific certificate of analysis for Naphthalene-1,5-diamine-15N2 was not publicly available, the data presented for isotopic purity is based on a closely related isomer, 2,3-Diaminonaphthalene-¹⁵N₂, and should be considered representative.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀¹⁵N₂ | |

| Molecular Weight | 160.19 g/mol | |

| Appearance | Powder | |

| Melting Point | 185-187 °C (unlabeled) |

Table 2: Purity Specifications (Representative)

| Parameter | Specification | Method |

| Chemical Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (atom % ¹⁵N) | ≥98% | Mass Spectrometry / NMR Spectroscopy |

Table 3: Mass Spectrometry Data

| Parameter | Unlabeled (C₁₀H₁₀N₂) | Labeled (C₁₀H₁₀¹⁵N₂) |

| Exact Mass | 158.0844 g/mol | 160.0785 g/mol |

| [M+H]⁺ (observed) | m/z 159.0917 | m/z 161.0858 |

Experimental Protocols

The following are detailed experimental protocols for the assessment of isotopic purity of Naphthalene-1,5-diamine-15N2. These are adapted from established methods for 15N-labeled aromatic amines.

Mass Spectrometry Protocol

4.1.1. Sample Preparation

-

Accurately weigh approximately 1 mg of Naphthalene-1,5-diamine-15N2.

-

Dissolve the sample in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

4.1.2. Instrumentation and Parameters (Example: LC-ESI-QTOF MS)

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the analyte (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: High-resolution, full scan.

-

4.1.3. Data Analysis: Isotopic Enrichment Calculation

-

Acquire the full scan mass spectrum of the Naphthalene-1,5-diamine-15N2 sample.

-

Identify the ion cluster corresponding to the protonated molecule [M+H]⁺.

-

Determine the intensities of the monoisotopic peak of the unlabeled species (m/z 159.09) and the fully labeled species (m/z 161.08).

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(161.08) / (Intensity(159.09) + Intensity(161.08))] * 100

NMR Spectroscopy Protocol

4.2.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of Naphthalene-1,5-diamine-15N2.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

4.2.2. Instrumentation and Parameters (Example: 400 MHz NMR)

-

1H NMR:

-

Spectrometer Frequency: 400 MHz.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

-

15N NMR (Inverse-gated):

-

Spectrometer Frequency: 40.5 MHz.

-

Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 5.0 s.

-

Acquisition Time: 1.5 s.

-

4.2.3. Data Analysis

-

1H NMR: Examine the spectrum for the presence of 1J(15N-H) and 2J(15N-H) coupling constants, which will appear as additional splitting in the proton signals of the amino groups and adjacent aromatic protons, respectively.

-

15N NMR: Confirm the presence of a signal at the expected chemical shift for the 15N nuclei in the aromatic amine. The absence of a signal at the chemical shift corresponding to the 14N species (if a reference is used) further confirms high isotopic enrichment.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isotopic purity assessment of Naphthalene-1,5-diamine-15N2 and the logical relationship between the analytical techniques.

Crystal Structure of Naphthalene-1,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of Naphthalene-1,5-diamine. It includes a summary of its crystallographic data, detailed experimental protocols for structure determination, and a discussion of its known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound.

Crystallographic Data

The crystal structure of Naphthalene-1,5-diamine has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] A key feature of its crystal structure is the presence of one and a half molecules in the asymmetric unit; one molecule is in a general position, while the other is located on an inversion center.[2] The dihedral angle between the planes of these two independent molecules is 73.30 (4)°.[2]

The crystallographic data is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[1] |

| a | 5.1790 Å[3] |

| b | 11.0081 Å[3] |

| c | 21.238 Å[3] |

| α | 90 °[3] |

| β | 90.679 °[3] |

| γ | 90 °[3] |

| Volume | 1210.7 ų[1] |

| Z | 6[1] |

| Temperature | 296 K[2] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.081[3] |

Experimental Protocols

The determination of the crystal structure of Naphthalene-1,5-diamine involves several key steps, from crystal growth to data analysis. While the specific details for the seminal study by Bernès et al. are not fully available, the following protocol for a co-crystal of Naphthalene-1,5-diamine provides a representative experimental workflow.

Crystal Growth

Single crystals of Naphthalene-1,5-diamine suitable for X-ray diffraction can be grown by slow evaporation of a solution. For instance, red cuboid crystals of a phenazine (B1670421)–naphthalene-1,5-diamine–water (1/1/2) co-crystal were obtained by dissolving phenazine and naphthalene-1,5-diamine in acetone (B3395972) and allowing the solvent to evaporate slowly.[4]

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation. The crystal is kept at a constant temperature, for example, 296 K, during data collection.[2]

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[4]

Signaling Pathways and Biological Activity

Current scientific literature does not indicate a direct role for Naphthalene-1,5-diamine in specific signaling pathways. However, the compound and its derivatives have been studied for their biological activities.

Naphthalene-1,5-diamine itself has been noted for its antioxidant properties.[5] A study on a mono-pyroglutanilide derivative of Naphthalene-1,5-diamine demonstrated that chemical modification can modulate its electronic distribution, suppressing pro-oxidant properties while retaining mild antioxidant activity.[5] This suggests potential for developing derivatives with tailored biological activities.

Furthermore, various naphthalene (B1677914) derivatives have been investigated for their anti-inflammatory and anticancer activities.[6][7] For example, naphthalimide-diamine conjugates have been synthesized and shown to exhibit potent antitumor activity, with some compounds capable of inducing apoptosis and blocking the cell cycle in cancer cell lines.[8] These activities are often attributed to the ability of the naphthalene moiety to intercalate into DNA.[8]

It is important to note that Naphthalene-1,5-diamine is also classified as a carcinogenic agent.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the determination of a crystal structure.

References

- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Naphthalene-1,5-diamine-15N2 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. A key component of many MFA studies is the use of stable isotope tracers to follow the flow of atoms through metabolic pathways. Accurate quantification of metabolite concentrations is crucial for precise flux calculations. Naphthalene-1,5-diamine-15N2 is a stable isotope-labeled compound designed for use as an internal standard in quantitative mass spectrometry-based metabolomics, a cornerstone of metabolic flux analysis.[1]

While direct literature detailing the specific application of Naphthalene-1,5-diamine-15N2 in published MFA studies is limited, its chemical properties as a diamine suggest a primary application as a derivatization agent for the sensitive and accurate quantification of carbonyl-containing metabolites, such as aldehydes and ketones. This document provides detailed application notes and a proposed protocol for its use in this context.

Principle of Application

Naphthalene-1,5-diamine possesses two primary amine groups that can react with the carbonyl groups of aldehydes and ketones to form stable Schiff base derivatives. This derivatization serves two main purposes in the context of LC-MS-based metabolomics:

-

Enhanced Chromatographic Separation and Ionization: Many small carbonyl-containing metabolites are highly polar and exhibit poor retention on reverse-phase liquid chromatography (RPLC) columns and may have low ionization efficiency in electrospray ionization (ESI) mass spectrometry. The naphthalene (B1677914) moiety is hydrophobic, which improves the retention of derivatized metabolites on RPLC columns. The amine groups can be readily protonated, enhancing ionization efficiency in positive-ion ESI-MS.

-

Accurate Quantification using Isotope Dilution: Naphthalene-1,5-diamine-15N2 serves as an ideal internal standard for the quantification of carbonyl-containing metabolites.[1] By spiking a known amount of the 15N2-labeled standard into a biological sample prior to derivatization and analysis, any variability in the derivatization reaction efficiency, sample handling, and instrument response can be normalized. The native metabolite will be derivatized with the unlabeled Naphthalene-1,5-diamine, while the 15N2-labeled internal standard will chelate with the target analytes to produce a mass shift of +2 Da. The ratio of the peak areas of the derivatized analyte and the derivatized internal standard in the mass spectrometer allows for precise and accurate quantification.

Application in Metabolic Flux Analysis

In a typical MFA experiment, cells are cultured with a stable isotope-labeled substrate, such as 13C-glucose or 13C-glutamine. The incorporation of the heavy isotope into downstream metabolites is then measured to determine metabolic fluxes. The accurate quantification of the total pool sizes of these metabolites is critical for flux calculations. Naphthalene-1,5-diamine-15N2 can be employed to accurately quantify the total (labeled and unlabeled) concentrations of key carbonyl-containing intermediates in central carbon metabolism, such as pyruvate, α-ketoglutarate, and other keto acids.

Experimental Workflow and Protocols

The following section details a proposed experimental workflow and protocol for the application of Naphthalene-1,5-diamine-15N2 in a metabolic flux analysis study.

Caption: Experimental workflow for MFA using Naphthalene-1,5-diamine-15N2.

Protocol 1: Cell Culture and Metabolite Extraction

-

Cell Culture and Labeling:

-

Culture cells of interest in a suitable medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) to achieve isotopic steady-state.

-

-

Harvesting and Quenching:

-

Rapidly aspirate the culture medium and quench metabolic activity by adding ice-cold saline or a quenching solution (e.g., 60% methanol (B129727) at -20°C).

-

Harvest the cells by scraping or centrifugation at a low temperature.

-

-

Metabolite Extraction:

-

Extract metabolites using a suitable solvent system, such as 80% methanol.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Protocol 2: Derivatization with Naphthalene-1,5-diamine

-

Reconstitution:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 50% methanol).

-

-

Internal Standard Spiking:

-

Add a known amount of Naphthalene-1,5-diamine-15N2 solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.

-

-

Derivatization Reaction:

-

Prepare a derivatization cocktail containing Naphthalene-1,5-diamine (unlabeled) and a catalyst (e.g., an acid). A typical cocktail might consist of 50 µL of 10 mg/mL Naphthalene-1,5-diamine in methanol and 10 µL of 1% formic acid.

-

Add the derivatization cocktail to each sample.

-

Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

After incubation, cool the samples to room temperature.

-

Centrifuge the samples to pellet any precipitate and transfer the supernatant to autosampler vials for LC-MS analysis.

-

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the derivatized metabolites.

-

For each metabolite, monitor the transition of the unlabeled derivatized analyte and the corresponding 15N2-labeled internal standard.

-

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a structured table. This allows for easy comparison of metabolite concentrations across different experimental conditions.

| Metabolite | Sample Group A (µM) | Sample Group B (µM) | p-value | Fold Change |

| Pyruvate | 150.5 ± 12.3 | 250.1 ± 20.5 | <0.01 | 1.66 |

| α-Ketoglutarate | 85.2 ± 7.8 | 110.4 ± 9.1 | <0.05 | 1.30 |

| Acetaldehyde | 25.6 ± 3.1 | 45.8 ± 5.2 | <0.01 | 1.79 |

Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.

The ratios of the isotopologues for each metabolite (due to the 13C labeling) are then used in conjunction with the quantified total metabolite pool sizes to calculate the metabolic fluxes using software packages such as INCA, Metran, or WUFLUX.

Visualization of a Relevant Metabolic Pathway

The following diagram illustrates a simplified view of central carbon metabolism, highlighting key carbonyl-containing metabolites that can be targeted for quantification using Naphthalene-1,5-diamine-15N2.

Caption: Central carbon metabolism showing target carbonyl metabolites.

Conclusion

Naphthalene-1,5-diamine-15N2 is a valuable tool for the accurate quantification of carbonyl-containing metabolites in biological samples. While its direct application in published metabolic flux analysis studies is not yet widespread, the principles of its use as a derivatization agent and internal standard are well-established in quantitative metabolomics. The protocols and application notes provided here offer a robust framework for researchers to incorporate this reagent into their MFA workflows, leading to more precise and reliable flux estimations.

References

Application Notes and Protocols for Naphthalene-1,5-diamine-15N2 in 15N-Labeled Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled polymers are invaluable tools in advanced materials science and biomedical research. The incorporation of stable isotopes, such as ¹⁵N, into a polymer backbone allows for precise tracking and characterization of the material's properties and behavior in various applications. Naphthalene-1,5-diamine-¹⁵N₂ is a key monomer for the synthesis of ¹⁵N-labeled polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The presence of the ¹⁵N isotope enables advanced analytical studies, such as ¹⁵N NMR spectroscopy, to elucidate reaction mechanisms, structure-property relationships, and degradation pathways.[1] In the field of drug development, ¹⁵N-labeled polymers hold promise as carriers for targeted drug delivery, where the isotopic label can be used to monitor the release and metabolism of the drug non-invasively.[2][3]